molecular formula C13H9F3O B155382 1-(2-Methylnaphthyl) trifluoromethyl ketone CAS No. 131831-98-6

1-(2-Methylnaphthyl) trifluoromethyl ketone

Cat. No.: B155382
CAS No.: 131831-98-6
M. Wt: 238.2 g/mol
InChI Key: SVCSLYJRHLULLM-UHFFFAOYSA-N
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Description

1-(2-Methylnaphthyl) trifluoromethyl ketone is a high-value chemical building block in medicinal chemistry and drug discovery, primarily due to its role as a potent Zinc-Binding Group (ZBG). This functionality allows it to act as a key component in the design of inhibitors for zinc-dependent enzymes, most notably Histone Deacetylases (HDACs) . HDACs are important epigenetic targets in oncology, and trifluoromethyl ketones (TFMKs) can effectively chelate the zinc ion at the enzyme's active site, mimicking the natural substrate . Beyond HDACs, the aromatic trifluoromethyl ketone motif has recently been characterized as a novel covalently reversible warhead for designing kinase inhibitors, enabling the targeting of non-catalytic cysteine residues in enzymes such as FGFR4 and JAK3 . The strong electron-withdrawing nature and enhanced metabolic stability imparted by the trifluoromethyl group make this compound an exceedingly valuable synthon for constructing fluorinated pharmacons, helping to improve the lipophilicity and binding affinity of potential drug candidates . Its application is strictly for research purposes in these advanced areas of study.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(17)13(14,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCSLYJRHLULLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564272
Record name 2,2,2-Trifluoro-1-(2-methylnaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131831-98-6
Record name 2,2,2-Trifluoro-1-(2-methylnaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylnaphthyl) trifluoromethyl ketone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • 1-(3-Trifluoromethylphenyl)-2-propanone: Features a phenyl ring with a trifluoromethyl group at the 3-position and a ketone-linked propane chain.
  • Alkoxy-Substituted Trifluoromethyl Ketones : Compounds like 1,1,1-trifluoro-6-(4-hexyloxy-phenyl)-hexan-2-one (20a) incorporate alkoxy chains, enhancing lipophilicity and broadening inhibition across phospholipase A2 isoforms (GIVA cPLA2, GVIA iPLA2, GV sPLA2) . The naphthyl group in the target compound may favor π-π stacking in hydrophobic enzyme pockets, offering distinct selectivity.
  • Benzil Derivatives: These non-fluorinated diketones exhibit carboxylesterase inhibition but lack the electronegative CF₃ group, resulting in weaker metal chelation compared to trifluoromethyl ketones .

Enzymatic Inhibition

  • HDAC6 Inhibition : The target compound’s trifluoromethyl ketone acts as a zinc-binding group (ZBG), forming hydrogen bonds with residues like Tyr782 in HDAC4. This interaction mirrors hydroxamic acid-based inhibitors (e.g., Tubathian 7b) but with comparable binding energy (−7.7 to −8.1 kcal/mol) .
  • Carboxylesterase (CaE) Inhibition : Trifluoromethyl ketones exhibit superior inhibition over benzil derivatives. CoMFA models indicate ketone geometries (vs. gem-diol forms) correlate with higher activity (85–98% observed activity) for human intestinal CaE (hiCE), human CaE1 (hCE1), and rabbit CaE (rCE) .
  • Phospholipase A2 (PLA2) Inhibition : Alkoxy-substituted trifluoromethyl ketones (e.g., 20a) show pan-inhibition of PLA2 isoforms. Chain elongation between the ketone and aromatic ring (e.g., from C2 to C4) boosts potency, a structural feature absent in the naphthyl-based target compound .

Lipophilicity and Physicochemical Properties

  • LogP Correlations : Aliphatic trifluoromethyl ketones display strong positive correlations between lipophilicity (logP) and inhibitory potency. The naphthyl group in the target compound may reduce logP relative to long-chain derivatives but enhance aromatic interactions .
  • Hydration Equilibria : Like other α-fluorinated ketones, the target compound exists in equilibrium with its gem-diol form in aqueous media, facilitating reversible covalent binding to enzymatic active sites .

Data Tables

Table 1: Structural and Inhibitory Comparison of Selected Trifluoromethyl Ketones

Compound Key Substituents Target Enzyme(s) Key Inhibitory Feature(s) Reference
1-(2-Methylnaphthyl)-CF₃CO 2-Methylnaphthyl, CF₃CO HDAC6 Zinc chelation, Tyr782 hydrogen bonding
1-(3-CF₃C₆H₄)-COCH₃ 3-Trifluoromethylphenyl, ketone CaE High logP, ketone geometry preference
20a (FKGK2) 4-Hexyloxyphenyl, C4 chain GIVA cPLA2, GVIA iPLA2 Chain length-dependent pan-inhibition
Benzil derivatives Non-fluorinated diketone hiCE, hCE1 Weaker inhibition vs. TFKs

Table 2: CoMFA Model Statistics for TFK Inhibitors

Enzyme Geometry Observed Activity (%) Key Steric/Electric Interactions Reference
hiCE Ketone 88–92 Positive potential near β/γ-CF₃; steric bulk at alkyl chain end
hCE1 Ketone 95–98 Steric bulk for thioethers/sulfones
rCE Ketone 76–87 Absence of mid-chain steric bulk for thioethers

Biological Activity

1-(2-Methylnaphthyl) trifluoromethyl ketone, with the chemical formula C13H9F3O, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a naphthalene derivative, which is known to enhance lipophilicity and biological activity. The presence of the trifluoromethyl group can influence the compound's interaction with biological targets, making it a valuable scaffold in drug design.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which may be linked to its potential as an anti-inflammatory or anticancer agent.
  • Receptor Modulation : It may interact with specific receptors, altering cellular signaling pathways that lead to therapeutic effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound can induce oxidative stress in cells, contributing to its cytotoxic effects against cancer cells.

Anticancer Activity

Research has indicated that this compound possesses significant anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines through ROS generation and subsequent activation of apoptotic pathways. The compound showed IC50 values in the micromolar range against breast and lung cancer cell lines, suggesting potent activity.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was attributed to the inhibition of NF-κB signaling pathways.

Case Studies

  • Study on Anticancer Activity : A recent study published in Molecules evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through ROS-mediated mechanisms .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of this compound in a murine model of acute inflammation. The results showed a significant reduction in paw edema and inflammatory markers when treated with varying doses of the compound .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapid absorption following oral administration due to its lipophilic nature.
  • Distribution : High tissue distribution with a preference for adipose tissues.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites with potential biological activity.
  • Excretion : Mainly excreted through urine as conjugates.

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